molecular formula C22H19N3O3S B2672372 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895429-58-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2672372
CAS No.: 895429-58-0
M. Wt: 405.47
InChI Key: HJBRESCXKKKYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule that features a complex molecular architecture integrating a 4,7-dimethoxybenzo[d]thiazole moiety linked via a benzamide bridge to a pyridin-3-ylmethyl group. This structural motif is characteristic of compounds investigated for their potential in central nervous system (CNS) drug discovery and related biochemical research . Compounds within this chemical class, particularly those containing the benzo[d]thiazol-2-yl scaffold, have demonstrated significant research value as modulators of neurological targets. Specifically, close structural analogs have been identified as novel, selective, and brain-penetrant positive allosteric modulators of muscarinic receptors, such as the M4 subtype, which is a prominent target for neurological conditions . The presence of the benzothiazole core and the pyridinylmethyl substitution pattern is a recurring theme in medicinal chemistry, often associated with exploring mechanisms relevant to Alzheimer's disease pathology, including cholinesterase inhibition and the modulation of other druggable enzymes in the CNS . The primary research applications of this compound are found in preclinical pharmaceutical development and mechanistic studies, serving as a key intermediate or a lead compound for further structural optimization. Its value to researchers lies in its potential to interact with specific biological targets and pathways, providing insights for the development of therapeutic interventions for neurodegenerative diseases. Researchers utilize this compound in in vitro assays and biochemical screenings to elucidate mechanisms of action related to receptor modulation and enzyme inhibition . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-17-10-11-18(28-2)20-19(17)24-22(29-20)25(14-15-7-6-12-23-13-15)21(26)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBRESCXKKKYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the pyridin-3-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the benzamide linkage: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: As a probe for studying biological pathways and mechanisms.

    Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Substituents on Thiazole/Benzamide Molecular Weight (g/mol) Notable Activity/Properties
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (Target) 4,7-Dimethoxybenzo[d]thiazole; pyridin-3-ylmethyl 433.5* Hypothesized ZAC antagonism (based on class activity); enhanced lipophilicity
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichlorobenzamide; morpholinomethyl on thiazole 504.4 Potential antimicrobial/anticancer activity; chloro groups increase electrophilicity
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Unsubstituted benzamide; 4-methylpiperazinylmethyl on thiazole 420.5 Improved solubility due to basic piperazine group
CAS 1437436-04-8 4,7-Dimethoxybenzo[d]thiazol-2-amine; pyridin-4-ylmethyl (no benzamide) 309.4 Unspecified biological activity; positional isomer of target’s pyridine group

*Calculated based on formula C22H20N4O3S.

Key Observations:

Functional Group Impact :

  • Chloro substituents (e.g., in 4d) enhance electrophilicity, which may improve target binding but increase toxicity risks .
  • Piperazine/morpholine moieties (e.g., 4g, 4d) introduce basicity, improving aqueous solubility and pharmacokinetics .

Pharmacological Mechanisms

N-(thiazol-2-yl)benzamide analogs, including the target compound, are hypothesized to act as negative allosteric modulators (NAMs) of ZAC, binding to transmembrane domains (TMDs) to inhibit receptor activity . Unlike 4d–4i (which lack methoxy groups), the target’s dimethoxy substitutions may alter allosteric binding kinetics or state-dependent inhibition profiles. However, direct potency data for the target compound remains unreported, necessitating further study .

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C22H20N2O3S
Molecular Weight: 396.47 g/mol
CAS Number: 123456-78-9 (example for illustration)

The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety, a pyridine ring, and a benzamide backbone. The methoxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzamide Core:
    • The benzamide is synthesized through acylation reactions.
  • Introduction of the Thiazole Group:
    • The thiazole moiety can be introduced via nucleophilic substitution reactions.
  • Attachment of the Pyridine Group:
    • Coupling reactions such as Suzuki or Heck coupling are commonly used to attach the pyridine group.

Biological Activity

Research indicates that compounds containing thiazole and pyridine moieties exhibit a range of biological activities including:

  • Anticancer Activity: Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds targeting EGFR and HER-2 have demonstrated effectiveness against breast cancer cells (MCF-7 and SK-BR-3) .
  • Enzyme Inhibition: The compound may interact with various enzymes, modulating their activity which can lead to therapeutic effects in conditions like cancer and inflammation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding to Enzymes: It may inhibit or modulate the activity of key enzymes involved in cellular processes.
  • Interacting with Nucleic Acids: The compound could bind to DNA or RNA, affecting gene expression or replication.
  • Modulating Signaling Pathways: It may influence cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

  • Anticancer Studies: A study demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells while showing minimal toxicity to normal cells .
  • Mechanistic Insights: Research indicated that certain derivatives could induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBenzamide core with thiazole and pyridineAnticancer activity; enzyme inhibition
Similar Thiazole DerivativesThiazole ringAntimicrobial activity; anti-inflammatory effects
Pyridine-based InhibitorsPyridine moietyEnzyme inhibition; potential neuroprotective effects

Q & A

Q. Methodology :

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and pyridinylmethylbenzamide moieties, as demonstrated for structurally analogous compounds .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction efficiency. Evidence from similar benzamide-thiazole derivatives shows yields ranging from 6% to 94%, depending on steric and electronic factors .
  • Purification : Employ column chromatography (silica gel) and recrystallization (methanol/water) to achieve >95% HPLC purity .

How can NMR and HPLC be utilized to validate the structural integrity of this compound?

Q. Methodology :

  • 1H/13C NMR : Compare experimental shifts with theoretical predictions. For example, the pyridinylmethyl group should show characteristic aromatic protons at δ 8.2–9.0 ppm, while dimethoxybenzo[d]thiazole protons appear as singlets near δ 3.8–4.0 ppm .
  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) to confirm retention times and purity (>98%). Adjust mobile phase pH to resolve co-eluting impurities .

What advanced strategies can elucidate the compound’s mechanism of action in biological systems?

Q. Methodology :

  • In Vitro Assays : Test inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives, using spectrophotometric NADH oxidation assays .
  • Pathway Analysis : Employ Western blotting or qPCR to assess modulation of inflammatory markers (e.g., COX-2, TNF-α), as demonstrated for related anti-inflammatory benzamide-thiazoles .
  • Structural Analogs : Compare activity with derivatives lacking the pyridinylmethyl group to identify critical pharmacophores .

How can computational docking predict binding modes of this compound with target proteins?

Q. Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., COX-2 or PFOR) by removing water molecules and adding polar hydrogens.
  • Docking Parameters : Set grid boxes to encompass active sites (e.g., PFOR’s amide-binding pocket). Validate docking poses using RMSD comparisons with co-crystallized ligands .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities, prioritizing compounds with ΔG < -8 kcal/mol .

What ADMET properties should be prioritized to enhance this compound’s drug-likeness?

Q. Methodology :

  • Absorption : Calculate logP (optimal range: 2–3) using ChemDraw or SwissADME. Introduce hydrophilic groups (e.g., morpholine) to improve solubility if logP > 5 .
  • Metabolism : Screen for CYP3A4 inhibition via fluorogenic assays. Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres .
  • Toxicity : Use ProTox-II to predict hepatotoxicity. Remove structural alerts like reactive thiols or Michael acceptors .

How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Q. Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as shown for hydrogen-bonded dimers in benzamide-thiazole derivatives .
  • 2D NMR : Perform HSQC and HMBC to assign quaternary carbons and confirm connectivity .

What structure-activity relationship (SAR) insights can guide the design of more potent analogs?

Q. Methodology :

  • Core Modifications : Replace 4,7-dimethoxy groups with electron-withdrawing substituents (e.g., Cl, NO2) to enhance enzyme inhibition, as seen in chlorinated thiazole derivatives .
  • Side Chain Optimization : Substitute the pyridin-3-ylmethyl group with bulkier arylpiperazines to improve target selectivity, mimicking strategies in vasopressin receptor ligands .
  • Hybrid Molecules : Fuse with triazole or imidazole rings to exploit synergistic binding, as demonstrated in dual-action anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.